![molecular formula C21H19ClN4O2 B7470075 3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)
3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
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Overview
Description
3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one involves the inhibition of various enzymes and proteins involved in cancer cell growth and inflammation. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one include the inhibition of cancer cell growth and inflammation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to have antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one in lab experiments include its potential applications in cancer research, inflammation research, and antibacterial research. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Future Directions
The future directions for research on 3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one include its potential use as a therapeutic agent for cancer, inflammation, and bacterial infections. Further studies are needed to determine its efficacy in vivo and to investigate its potential side effects. In addition, research on the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds for these applications.
In conclusion, 3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is a promising compound with potential applications in cancer research, inflammation research, and antibacterial research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to determine its efficacy in vivo and to investigate its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one involves the reaction of 5-chloro-1H-indole-2-carboxylic acid with piperidine-4-carboxylic acid in the presence of a coupling reagent. The resulting intermediate is then reacted with 2-aminobenzimidazole to yield the final product.
Scientific Research Applications
3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-bacterial agent.
properties
IUPAC Name |
3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c22-14-5-6-16-13(11-14)12-18(23-16)20(27)25-9-7-15(8-10-25)26-19-4-2-1-3-17(19)24-21(26)28/h1-6,11-12,15,23H,7-10H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUITXZGIOKXQGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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